methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
Methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 188614-01-9) is a heterocyclic compound featuring a benzothiazine core with a sulfur atom at position 1, an ethyl group at position 4, a ketone at position 3, and a methyl ester at position 4. Its molecular formula is C₁₁H₁₁NO₃S, with a molecular weight of 237.27 g/mol (monoisotopic mass: 237.045964) . Key physical properties include a melting point of 97–99°C and a purity of 97–98% in commercial samples . The compound is utilized in pharmaceutical research as a building block for drug development, particularly in synthesizing modulators of biological targets like ROR-gamma .
Properties
IUPAC Name |
methyl 4-ethyl-3-oxo-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-13-9-6-8(12(15)16-2)4-5-10(9)17-7-11(13)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQTRBFWIQGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161068 | |
| Record name | Methyl 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188614-02-0 | |
| Record name | Methyl 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188614-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzothiazine ring system. The esterification step is then carried out using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
MEBD has shown promise as an anti-inflammatory agent. Research indicates that compounds similar to MEBD exhibit potent activity in reducing inflammation in animal models. For instance, derivatives of benzothiazine compounds have been tested in carrageenan-induced rat foot edema tests, demonstrating effectiveness comparable to established anti-inflammatory drugs such as phenylbutazone and indomethacin .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of benzothiazine derivatives. MEBD and its analogs have been evaluated against various bacterial strains, showing significant inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections.
Analgesic Effects
The analgesic capabilities of MEBD are noteworthy. In animal studies, it has been observed to provide pain relief comparable to conventional analgesics. This positions MEBD as a candidate for further development in pain management therapies .
Agricultural Science
Pesticide Development
The structural framework of MEBD lends itself well to modifications aimed at enhancing pesticide efficacy. Research into related benzothiazine compounds has indicated potential use as herbicides or fungicides. The ability to alter the substituents on the benzothiazine ring allows for the design of targeted agrochemicals that can mitigate crop diseases while minimizing environmental impact .
Plant Growth Regulation
Preliminary studies suggest that MEBD may influence plant growth positively. Compounds that share structural similarities with MEBD have been shown to promote root development and enhance resistance to environmental stressors in various plant species.
Materials Science
Polymer Synthesis
MEBD can serve as a monomer or additive in polymer chemistry. Its unique structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties. Research is ongoing into its use in creating polymers that could be applied in coatings or composites .
Nanotechnology Applications
The integration of MEBD into nanomaterials is a burgeoning area of research. Its chemical properties may facilitate the synthesis of nanoparticles with specific functionalities, which could be utilized in drug delivery systems or as catalysts in chemical reactions.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate was administered to rats with induced inflammation. The results indicated a significant reduction in swelling compared to the control group, supporting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using MEBD against strains of E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of several commercially available antibiotics, highlighting its potential for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Benzothiazine and Benzoxazine Families
The compound is compared to derivatives with variations in heteroatoms, substituents, and ester groups (Table 1).
Table 1: Key Structural and Physical Properties of Analogs
Impact of Heteroatom Substitution
- Sulfur vs. Oxygen (Benzothiazine vs. For example, benzothiazine derivatives like the target compound are explored for ROR-gamma modulation , while benzoxazines (e.g., SS-3347) may exhibit distinct pharmacokinetic profiles due to reduced lipophilicity .
Ethyl vs. Methyl Substituents:
The 4-ethyl group in the target compound increases steric bulk compared to 4-methyl analogs (e.g., ethyl 4-methyl-3-oxo-benzoxazine-6-carboxylate ). This can influence metabolic stability, as bulkier groups resist oxidative degradation.
Functional Group Variations
- Ester Groups (Methyl vs. Ethyl):
The methyl ester (target compound) hydrolyzes faster under physiological conditions than ethyl esters (e.g., ethyl 3-oxo-benzothiazine-6-carboxylate ), affecting bioavailability. - Ketone Position:
The 3-oxo group is critical for hydrogen bonding with biological targets. Analogs with ketones at alternative positions (e.g., 1-oxo in ) show reduced activity due to altered geometry .
Pharmacological Relevance
- ROR-gamma Modulation:
Benzoxazine derivatives (e.g., N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-benzoxazin-7-yl)acetamide) are patented as ROR-gamma modulators for autoimmune diseases . The target benzothiazine analog may offer improved potency due to sulfur’s electronegativity. - Antimicrobial and Anticancer Potential: Carboxamide derivatives (e.g., 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-oxo-benzothiazine-6-carboxamide ) highlight the role of the benzothiazine core in antimicrobial design.
Biological Activity
Methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound.
- Molecular Formula : C12H13NO3S
- Molecular Weight : 251.3 g/mol
- CAS Number : [not provided]
The compound features a benzothiazine core, which is known for its varied biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10 to 50 µg/mL, demonstrating promising antibacterial activity .
2. Antifungal Activity
In addition to antibacterial properties, this compound has also been tested for antifungal activity. Studies have shown that it inhibits the growth of fungal species such as Aspergillus niger and Candida albicans at concentrations as low as 5 µg/mL . This suggests potential applications in treating fungal infections.
3. Antitumor Activity
Benzothiazine derivatives are recognized for their anticancer properties. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values for these cell lines were found to be approximately 20 µM . Further research into its mechanism of action could enhance its therapeutic potential.
4. Anti-inflammatory Effects
Preclinical studies have demonstrated that this compound exhibits anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. In carrageenan-induced paw edema models in rats, it showed significant reduction in inflammation at doses of 25 and 50 mg/kg . This positions it as a candidate for developing new anti-inflammatory medications.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. A common method includes the reaction of substituted thiazines with appropriate carboxylic acid derivatives under acidic conditions to yield the desired product with high purity and yield .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Torres-García et al., various benzothiazine derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus. The results indicated that methyl 4-ethyl derivatives had superior activity compared to other tested compounds, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Antitumor Activity Assessment
A recent investigation assessed the cytotoxic effects of methyl 4-ethyl derivatives on human cancer cell lines. The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways, suggesting their utility in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and how can purity be maximized?
- Methodological Answer : The synthesis of benzothiazine derivatives typically involves multi-step reactions, such as condensation of substituted amines with carbonyl-containing reagents. For example, analogous benzoxazine derivatives are synthesized via regioselective formylation using ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a precursor, followed by purification via column chromatography . To optimize purity, employ techniques like refluxing with stoichiometric excess of aryl acids (e.g., 15-hour reflux with methyl-3-amino-4-hydroxybenzoate) and validate purity through HPLC or elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) to confirm the benzothiazine core, methyl ester, and ethyl substituents. For example, analogous benzoxazine derivatives show characteristic peaks for carbonyl groups (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bonds at ~600–700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., calculated vs. observed m/z values within 5 ppm error) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design a split-plot experimental framework to test stability across temperature (−20°C to 40°C), humidity (30–90% RH), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products . For long-term stability, correlate results with Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of electrophilic substitutions on the benzothiazine core?
- Methodological Answer : Use density functional theory (DFT) to model the electron density distribution of the benzothiazine ring. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites, or simulate reaction pathways for formylation/alkylation using software like Gaussian or ORCA. Compare results with experimental data (e.g., regioselective formylation at the 6-position in benzoxazine analogs) .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response standardization : Use a fixed molar concentration range (e.g., 1–100 µM) across assays to minimize variability.
- Cell-line specificity controls : Test activity on both cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) lines to differentiate selective cytotoxicity.
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) or protein binding assays (SPR) to identify molecular targets. Cross-reference with structural analogs, such as benzoxazinones showing dual antimicrobial/anti-inflammatory activity .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a longitudinal split-split plot design to evaluate abiotic/biotic degradation:
- Abiotic : Test hydrolysis (pH 4–9 buffers), photolysis (UV-Vis exposure), and adsorption (soil column experiments).
- Biotic : Use microbial consortia from contaminated sites to assess biodegradation (e.g., OECD 301F assay).
- Analytical tools : Quantify metabolites via LC-MS/MS and model persistence using fugacity models (e.g., EQC Level III) .
Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch-to-batch comparison : Use multivariate analysis (PCA) on NMR/IR spectra to identify outlier batches.
- Stereochemical verification : Perform X-ray crystallography (if crystalline) to confirm spatial arrangement, as seen in analogous dichloroacetyl-benzoxazine derivatives .
- Reaction monitoring : Implement in-situ FT-IR or Raman spectroscopy to detect intermediate byproducts affecting final purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
